molecular formula C20H22O2 B030853 9,11-Dehydro Ethynyl Estradiol CAS No. 1231-96-5

9,11-Dehydro Ethynyl Estradiol

Cat. No.: B030853
CAS No.: 1231-96-5
M. Wt: 294.4 g/mol
InChI Key: DUZHXWCAIBMQPI-GUMHCPJTSA-N
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Description

9,11-Dehydro Ethynyl Estradiol, also known as 19-Nor-17alpha-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, is a synthetic estrogenic compound. It is a derivative of Ethinylestradiol, which is widely used in oral contraceptives and hormone replacement therapy. This compound is characterized by its unique structure, which includes an ethynyl group at the 17th carbon position and a dehydrogenated bond between the 9th and 11th carbon atoms .

Mechanism of Action

Target of Action

9,11-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are the biological target of estrogens like endogenous estradiol . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

EE acts as an agonist of the estrogen receptors . It decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation .

Biochemical Pathways

The interaction of EE with its targets leads to changes in various biochemical pathways. It affects the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus and luteinizing hormone from the pituitary gland . This results in the prevention of ovulation and changes in the endometrium that make it less receptive to implantation.

Pharmacokinetics

The pharmacokinetics of EE, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Compared to estradiol, EE is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus . These differences make EE more favorable for use in birth control pills than estradiol .

Result of Action

The molecular and cellular effects of EE’s action include changes in gene expression in cells that contain estrogen receptors, leading to alterations in cell function . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the presence of EE in the aquatic environment has been associated with endocrine-disrupting effects in aquatic organisms . Furthermore, the metabolism and excretion of EE can be affected by individual factors such as age, genetics, and overall health status .

Biochemical Analysis

Biochemical Properties

9,11-Dehydro Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is metabolized primarily by the cytochrome P450 (CYP) isoforms . The CYP isoforms involved in the oxidative metabolism of this compound include CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As a derivative of estradiol, it strongly promotes cellular proliferation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes extensive oxidative metabolism at various positions catalyzed by enzymes present in liver as well as in extrahepatic estrogen target organs . The enzymes or cofactors it interacts with include various cytochrome P450 (CYP) isoforms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydro Ethynyl Estradiol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 9,11-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,11-Dehydro Ethynyl Estradiol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 9,11-Dehydro Ethynyl Estradiol is unique due to its dehydrogenated bond between the 9th and 11th carbon atoms, which distinguishes it from other similar compounds. This structural modification may influence its biological activity and stability .

Properties

CAS No.

1231-96-5

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1

InChI Key

DUZHXWCAIBMQPI-GUMHCPJTSA-N

SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC=C3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol;  _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol;  USP Ethinyl Estradiol Related Compound B;  Ethinyl Estradiol Impurity B (EP)

Origin of Product

United States

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